molecular formula C22H24N6O B11009194 N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11009194
M. Wt: 388.5 g/mol
InChI Key: XDEBXNKEKOMSOQ-UHFFFAOYSA-N
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Description

N-{2-[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated using 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate.

    Formation of the Pyrazole Ring: The alkylated benzodiazole is reacted with hydrazine hydrate and a suitable β-diketone to form the pyrazole ring.

    Coupling with Pyridine Derivative: The final step involves coupling the pyrazole intermediate with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{2-[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrazole Derivatives: Compounds with similar pyrazole structures.

    Pyridine Derivatives: Compounds with similar pyridine structures.

Uniqueness

N-{2-[1-(2-METHYLPROPYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of benzodiazole, pyrazole, and pyridine rings in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N6O/c1-15(2)14-28-20-9-4-3-8-17(20)25-21(28)10-12-24-22(29)19-13-18(26-27-19)16-7-5-6-11-23-16/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,24,29)(H,26,27)

InChI Key

XDEBXNKEKOMSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

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